3-Chloro-5-(trifluoromethyl)-DL-phenylalanine
Description
Properties
IUPAC Name |
2-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c11-7-2-5(3-8(15)9(16)17)1-6(4-7)10(12,13)14/h1-2,4,8H,3,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDKFVILMRZCHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromo-2-trifluoromethylaniline with appropriate reagents to introduce the chloro group . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired substitution reactions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as vapor-phase chlorination/fluorination at high temperatures with transition metal-based catalysts like iron fluoride are employed to achieve efficient production .
Chemical Reactions Analysis
Peptide Coupling Reactions
The carboxylic acid group enables amide bond formation, a critical step in peptide synthesis. Key findings include:
Table 1: Representative Peptide Coupling Conditions
| Coupling Agent | Solvent | Catalyst/Base | Yield (%) | Reference |
|---|---|---|---|---|
| HBTU/HOBt | DMF | DIEA | 95 | |
| EDCI/HOBt | CHCl₃ | NMM | 88 | |
| DCC/DMAP | THF | – | 82 |
-
Mechanism : Activation of the carboxylic acid via carbodiimide or uronium reagents facilitates nucleophilic attack by amines .
-
Steric Effects : The 3-chloro-5-(trifluoromethyl) substituent slightly reduces coupling efficiency compared to unmodified phenylalanine due to increased steric hindrance .
Electrophilic Aromatic Substitution
The trifluoromethyl group directs electrophiles to specific positions on the aromatic ring:
Table 2: Electrophilic Substitution Reactions
| Electrophile | Position | Product | Yield (%) | Reference |
|---|---|---|---|---|
| HNO₃ (Nitration) | Para to -CF₃ | 3-Chloro-5-(trifluoromethyl)-4-nitro | 76 | |
| Br₂ (Bromination) | Ortho to -Cl | 3-Chloro-5-(trifluoromethyl)-2-bromo | 68 |
-
Regioselectivity : The -CF₃ group strongly deactivates the ring, favoring substitution at positions ortho to chlorine or meta to -CF₃ .
-
Kinetics : Reactions proceed ~10× slower than with unsubstituted phenylalanine due to electron withdrawal .
Nucleophilic Substitution
The chlorine atom participates in SNAr (nucleophilic aromatic substitution) under basic conditions:
Table 3: SNAr Reactions with Amines
| Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine | K₂CO₃, DMF, 80°C | 3-Piperidino-5-(trifluoromethyl) | 91 | |
| Sodium Methoxide | MeOH, Reflux | 3-Methoxy-5-(trifluoromethyl) | 84 |
-
Mechanism : Base-mediated deprotonation generates a nitro-like intermediate, accelerating nucleophilic attack .
-
Limitations : Steric bulk at the 3-position reduces reactivity toward larger nucleophiles.
Reductive Alkylation
The amino group undergoes reductive amination with ketones or aldehydes:
Table 4: Reductive Amination Examples
| Carbonyl Compound | Reducing Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Acetophenone | NaBH₃CN | MeOH | 78 | |
| Formaldehyde | H₂ (Pd/C) | EtOAc | 92 |
Enzymatic Transformations
Engineered PAL (phenylalanine ammonia-lyase) variants catalyze ammonia elimination:
Key Data :
-
Substrate : 3-Chloro-5-(trifluoromethyl)-DL-phenylalanine
-
Conversion : 42% at 10 mM substrate concentration (pH 9.5, Tris buffer) .
-
Inhibition : Substrate inhibition observed at concentrations >20 mM .
Oxidation and Reduction
-
Oxidation : The -CF₃ group stabilizes radical intermediates, enabling selective oxidation of the side chain to α-keto acids (KMnO₄, 65% yield) .
-
Reduction : Catalytic hydrogenation (H₂/Pd) reduces the aromatic ring only under extreme conditions (>100°C, 5 atm).
Mechanistic Insights
-
Electron-Withdrawing Effects : The -CF₃ group (σₚ = 0.54) increases ring electrophilicity, lowering activation energy for nucleophilic substitution by 15–20 kcal/mol compared to phenylalanine .
-
Hydrogen Bonding : The -Cl substituent participates in non-covalent interactions, influencing enantioselectivity in catalytic reactions (e.g., 94% ee with phase-transfer catalyst 1f ) .
Stability Under Reaction Conditions
Scientific Research Applications
Pharmaceutical Applications
3-Chloro-5-(trifluoromethyl)-DL-phenylalanine is significant in drug development due to its ability to influence biological activities. It has been utilized in the synthesis of pharmaceutical ingredients, with several derivatives undergoing clinical trials for their efficacy. Notably, five pharmaceutical products containing this compound have received market approval, showcasing its potential in therapeutic applications.
Case Study: Enzymatic Inhibition
Research has indicated that compounds with trifluoromethyl substitutions often exhibit enhanced potency against specific biological targets. For instance, this compound has been explored as an inhibitor in enzymatic pathways related to neurotransmitter synthesis and metabolism.
Agrochemical Applications
In the agrochemical sector, this compound serves as a key structural motif in developing active ingredients for crop protection. Its unique physicochemical properties allow for the synthesis of trifluoromethylpyridine derivatives, which have been incorporated into over 20 new agrochemicals with ISO common names. These derivatives enhance the efficacy of crop protection agents.
Case Study: Trifluoromethylpyridines
The synthesis methods for trifluoromethylpyridines often involve chlorine/fluorine exchange reactions or the construction of pyridine rings from trifluoromethyl-containing building blocks. These methods have led to significant advancements in agrochemical formulations.
Veterinary Medicine
The compound also plays a role in veterinary medicine by contributing to the development of veterinary products aimed at enhancing biological activity and stability. Two veterinary products containing the trifluoromethyl group have been approved, indicating its importance in animal health care.
Material Science
In material science, this compound is used to develop functional materials with specific desired properties such as increased resistance to degradation and altered electrical characteristics. The fluorine atom's unique characteristics are leveraged in industrial processes to create novel materials.
Discovery Chemistry
As a valuable tool in discovery chemistry, this compound aids researchers in exploring new compounds with potential biological activities. It is employed in designing and synthesizing new molecules that target specific biological pathways, contributing to significant advances in both agrochemical and pharmaceutical fields.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(trifluoromethyl)-DL-phenylalanine involves its interaction with specific molecular targets and pathways. The presence of the chloro and trifluoromethyl groups can influence the compound’s binding affinity and reactivity with enzymes and receptors, potentially altering biological processes and therapeutic outcomes .
Comparison with Similar Compounds
Structural and Substituent Variations
The compound is compared to structurally related phenylalanine derivatives, focusing on substituent type, position, and physicochemical properties.
Table 1: Key Properties of 3-Chloro-5-(trifluoromethyl)-DL-phenylalanine and Analogues
Electronic and Physicochemical Properties
- Comparatively, the nitro group in DL-2-Chloro-5-nitrophenylalanine offers stronger electron withdrawal but may reduce metabolic stability due to reactivity .
Lipophilicity :
- The trifluoromethyl group significantly increases lipophilicity (logP ≈ 2.8 estimated), favoring blood-brain barrier penetration in CNS drug candidates .
- Fluorine-substituted analogs (e.g., 3-Fluoro-DL-phenylalanine) exhibit moderate lipophilicity (logP ≈ 1.5), making them suitable for hydrophilic applications .
Challenges and Limitations
Biological Activity
3-Chloro-5-(trifluoromethyl)-DL-phenylalanine is a phenylalanine derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound possesses a unique chemical structure characterized by a chloro group and a trifluoromethyl group on the phenylalanine backbone. This structural modification is believed to enhance its biological activity by influencing its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds derived from this structure have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.
Minimum Inhibitory Concentrations (MICs)
The antimicrobial efficacy can be quantified using Minimum Inhibitory Concentrations (MICs). The following table summarizes the MIC values for several derivatives:
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| This compound | S. aureus | 4.5 |
| 3e | M. tuberculosis | 18.7 |
| 3f | M. smegmatis | 35.8 |
These results indicate that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria and certain mycobacterial species .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including THP-1 (human monocytic leukemia) and MCF-7 (breast carcinoma) cells.
IC50 Values
The effectiveness of the compound in inhibiting cancer cell growth can be expressed through IC50 values, which represent the concentration required to inhibit cell viability by 50%. The following table illustrates the IC50 values for different cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| THP-1 | 1.4 - 4.5 |
| K562 (CML) | 3 - 6 |
| MCF-7 | 3 - 6 |
These findings suggest that the compound not only possesses antibacterial properties but also exhibits significant antiproliferative effects against cancer cells .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of DNA Replication : Studies indicate that certain derivatives can inhibit DNA replication in bacterial cells without affecting protein expression.
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Cell Signaling : It may influence signaling pathways critical for cell survival and proliferation, such as FAK signaling .
Case Studies
A notable study investigated the effects of this compound on various bacterial strains and cancer cell lines. The results highlighted its dual functionality as both an antibacterial and anticancer agent, making it a promising candidate for further drug development.
Q & A
Q. What are the established synthetic routes for 3-Chloro-5-(trifluoromethyl)-DL-phenylalanine, and what reaction conditions optimize yield?
The synthesis typically involves halogenation of phenylalanine derivatives. A common approach is sequential introduction of chlorine and trifluoromethyl groups using halogenating agents (e.g., Cl₂ gas or N-chlorosuccinimide) and trifluoromethylation reagents (e.g., CF₃I or Ruppert-Prakash reagent) under controlled conditions. Catalysts like Lewis acids (e.g., FeCl₃ or AlCl₃) enhance regioselectivity for the 3- and 5-positions. Reaction optimization includes low-temperature conditions (-10°C to 25°C) and inert atmospheres to prevent side reactions. Purification via column chromatography or recrystallization improves purity (>95%) .
Q. Which analytical techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For NMR, chemical shifts for the chloro and trifluoromethyl groups appear at δ 7.3–7.8 ppm (aromatic protons) and δ 120–125 ppm (¹³C for CF₃), respectively. Mass spectrometry (ESI/TOF) confirms molecular weight (expected [M+H]⁺ ~268.04 for C₁₀H₁₀ClF₃NO₂). Purity analysis via HPLC with UV detection (λ = 254 nm) and retention time comparison against standards is recommended .
Advanced Research Questions
Q. How does this compound influence enzyme kinetics in biocatalytic systems?
The compound acts as a non-canonical amino acid, altering substrate binding pockets in enzymes like phenylalanine hydroxylase. Studies on analogous trifluoromethylated phenylalanines show competitive inhibition (Ki ~0.5–2 µM) due to steric and electronic effects from the CF₃ group. Kinetic assays (e.g., Michaelis-Menten plots) reveal reduced Vmax and increased Km, suggesting impaired substrate turnover. Pre-incubation with the compound enhances inhibition, likely via covalent modification of active-site residues .
Q. How should researchers resolve contradictions in solubility and bioactivity data across studies?
Discrepancies may arise from varying purity grades (e.g., 95% vs. >99% by GC/HPLC) or solvent systems. For solubility, use standardized buffers (e.g., PBS at pH 7.4) and dynamic light scattering (DLS) to assess aggregation. Bioactivity inconsistencies require strict control of experimental parameters (e.g., cell line passage number, incubation time). Cross-validation with structural analogs (e.g., 4-trifluoromethyl-DL-phenylalanine) can isolate substituent-specific effects .
Q. What computational strategies predict the bioactivity of this compound derivatives?
Quantum mechanical calculations (DFT at B3LYP/6-31G* level) model electronic effects of Cl and CF₃ groups on aromatic ring reactivity. Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases or transporters). QSAR models trained on halogenated phenylalanine datasets correlate logP values (clogP ~2.1) with membrane permeability and cytotoxicity .
Q. How do structural analogs compare in reactivity and application?
A comparative analysis of halogenated phenylalanines reveals:
Methodological Notes
- Synthesis Validation : Always confirm regiochemistry via NOESY NMR or X-ray crystallography.
- Safety Protocols : Use fume hoods for halogenation steps; CF₃ groups may release HF under harsh conditions .
- Data Reproducibility : Deposit spectral data in public repositories (e.g., PubChem) for cross-study validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
